molecular formula C37H56F7N6O16P B13385043 Fosaprepiant Dimegulimine

Fosaprepiant Dimegulimine

Cat. No.: B13385043
M. Wt: 1004.8 g/mol
InChI Key: VRQHBYGYXDWZDL-UHFFFAOYSA-N
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Description

Fosaprepitant dimeglumine is an antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy. It is a prodrug of aprepitant, meaning it is converted into the active form, aprepitant, in the body. Fosaprepitant dimeglumine is administered intravenously and is known for its effectiveness in managing both acute and delayed chemotherapy-induced nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosaprepitant dimeglumine typically begins with aprepitant as the starting material. The process involves phosphorylation of aprepitant under alkaline conditions to obtain a dibenzyl ester intermediate. This intermediate is then hydrolyzed to produce fosaprepitant. Finally, fosaprepitant is reacted with N-methyl-D-glucosamine to form fosaprepitant dimeglumine .

Industrial Production Methods

Industrial production of fosaprepitant dimeglumine follows a similar synthetic route but is optimized for large-scale production. The process involves controlling reaction temperatures, using specific solvents like isopropyl ether, and ensuring the reaction conditions are mild to avoid pressurization and ensure safety. The final product is obtained through crystallization and vacuum drying .

Chemical Reactions Analysis

Types of Reactions

Fosaprepitant dimeglumine undergoes several types of chemical reactions, including:

    Phosphorylation: The initial step in its synthesis involves the phosphorylation of aprepitant.

    Hydrolysis: The dibenzyl ester intermediate undergoes hydrolysis to form fosaprepitant.

    Substitution: The final step involves a substitution reaction with N-methyl-D-glucosamine.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is fosaprepitant dimeglumine, which is a stable, water-soluble compound suitable for intravenous administration .

Scientific Research Applications

Fosaprepitant dimeglumine has several scientific research applications, including:

Mechanism of Action

Fosaprepitant dimeglumine is a prodrug that is rapidly converted to aprepitant in the body. Aprepitant acts as a selective high-affinity antagonist of the substance P/neurokinin 1 (NK1) receptor. By blocking these receptors, aprepitant prevents the binding of substance P, a neuropeptide associated with inducing vomiting. This mechanism effectively reduces both acute and delayed chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Fosaprepitant dimeglumine is unique compared to other antiemetic compounds due to its prodrug nature and intravenous administration. Similar compounds include:

Fosaprepitant dimeglumine stands out due to its rapid conversion to aprepitant and its effectiveness in intravenous formulations, providing an alternative for patients who may have difficulty with oral medications .

Properties

Molecular Formula

C37H56F7N6O16P

Molecular Weight

1004.8 g/mol

IUPAC Name

[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3

InChI Key

VRQHBYGYXDWZDL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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